2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Description
2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a five-membered thiazolidinone ring fused with a 4-methoxyphenyl-substituted oxoethylidene group. This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-343580) and serves as a key intermediate in medicinal chemistry due to its structural versatility .
Properties
IUPAC Name |
(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)10(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRCSXDLFLEDJ-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acid catalyst and heating to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Key Synthetic Methods
Condensation Reactions
The compound undergoes aldol-like condensation with aldehydes or ketones, forming extended conjugated systems. For example, reactions with substituted benzaldehydes under acidic or basic catalysis yield arylidene-thiazolidinones.
Annulation Reactions
Copper-catalyzed [3+2] annulation with azobisisobutyronitrile (AIBN) generates fused heterocycles. This method enables the synthesis of complex thiazolidinone derivatives via radical intermediates .
Functional Group Modifications
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Oxidation/Reduction : The thiazolidinone ring can undergo redox modifications, altering its biological activity.
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Substitution Reactions : The methoxyphenyl group may participate in electrophilic substitution, though steric hindrance from the fused ring limits reactivity.
Reactions with Biological Targets
While not a chemical reaction per se, the compound interacts with biological targets (e.g., enzymes, receptors) via hydrogen bonding and hydrophobic interactions. These interactions underpin its reported anticancer and anti-inflammatory properties .
Physical Property-Driven Reactions
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Thermal Stability : The lactam carbonyl (C=O) and sulfur atom confer stability, allowing reactions under reflux conditions.
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Solubility : Precipitation in water and recrystallization from organic solvents are critical steps in purification.
Research Findings
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Anticancer Activity : Derivatives of this compound exhibit inhibitory effects on leukemia (MOLT-4) and CNS cancer (SF-295) cell lines, with inhibition rates up to 84.19% .
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Structure-Activity Relationships : Substituents on the aryl ring (e.g., methoxy, nitro) significantly influence biological activity .
This compound’s reactive functional groups and versatility in synthetic methodologies make it a valuable scaffold for drug discovery. Further studies on its reactivity with diverse chemical partners could unlock new therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazolidinone derivatives, including 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one. A study evaluated various thiazolidinone derivatives against multiple bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated significant antibacterial activity, suggesting that these compounds could serve as effective agents against resistant bacterial strains .
Anticancer Properties
Thiazolidinone derivatives are also being investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Recent literature highlights that thiazolidinone derivatives can act as multi-target enzyme inhibitors, which may enhance their efficacy as anticancer agents .
Case Study:
A study published in 2023 reviewed novel thiazolidinone derivatives and their anticancer activities. It was noted that modifications to the thiazolidinone scaffold could significantly enhance anticancer potency and selectivity against specific cancer cell lines .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of thiazolidinones. Research indicates that these compounds can inhibit inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves a multi-step process that can include cyclization reactions and functional group modifications to enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound.
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Cyclization Reaction | Formation of thiazolidine ring | High |
| Functionalization | Introduction of methoxy group | Moderate |
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its biological activities. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Comparative Analysis with Similar Thiazolidinone Derivatives
Structural Modifications and Crystallographic Comparisons
Thiazolidinone derivatives exhibit diverse bioactivities and structural conformations depending on substituents. Below is a comparative analysis:
Table 1: Structural and Crystallographic Comparisons
Key Observations :
- The target compound’s 4-methoxyphenyl group introduces steric bulk and electron-donating effects, influencing crystal packing via C–H···O/N interactions .
- Thioxo derivatives (e.g., ) exhibit distinct sulfur-mediated interactions, altering solubility and reactivity compared to oxoethylidene analogs.
Table 2: Antimicrobial Activity of Selected Derivatives
Key Observations :
Biological Activity
2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one (CAS No. 416885-36-4) is a compound belonging to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol. The presence of the methoxy group on the phenyl ring is crucial for its biological activity, influencing interactions with biological targets.
Biological Activities
Recent studies have highlighted various biological activities associated with thiazolidinone derivatives, including:
- Antioxidant Activity : Thiazolidinones have demonstrated significant free radical scavenging capabilities, contributing to their potential in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Compounds in this class exhibit potent antimicrobial properties against a range of pathogens. For instance, studies have shown that thiazolidinones can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Activity : Some thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Anti-inflammatory Activity : The anti-inflammatory potential of thiazolidinones has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
The mechanisms underlying the biological activities of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one are multifaceted:
- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties are attributed to its ability to neutralize ROS, thereby reducing cellular damage and inflammation .
- Enzyme Inhibition : Thiazolidinones may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory processes .
- Gene Expression Regulation : Some studies suggest that these compounds can modulate gene expression related to cell survival and apoptosis pathways, enhancing their anticancer effects .
Case Studies
Several case studies have explored the efficacy of thiazolidinones in various biological contexts:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidinone derivatives against clinical isolates. Results indicated that 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one exhibited significant bactericidal effects at low concentrations (MIC values ≤ 0.5 µg/mL) .
- Antioxidant Properties : In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in cellular models, suggesting its potential use as a protective agent against oxidative damage .
- Cancer Cell Studies : Research involving human cancer cell lines revealed that treatment with 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one?
Methodological Answer:
The compound’s synthesis typically involves cyclocondensation of a substituted acetophenone with a thiazolidinone precursor. For example:
- Step 1: React 4-methoxyacetophenone with thiourea under acidic conditions to form the thiazolidinone core.
- Step 2: Introduce the oxoethylidene moiety via Knoevenagel condensation using malonic acid derivatives or aldehydes under reflux conditions (e.g., ethanol/HCl) .
- Key Variables: Reaction time (12–24 hrs), temperature (70–90°C), and catalyst choice (e.g., piperidine or acetic acid) significantly influence yield.
- Validation: Confirm purity via TLC and recrystallization in ethanol .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the thiazolidinone ring conformation and substituent geometry. For example, triclinic crystal systems (space group P1) with parameters a = 7.13 Å, b = 8.15 Å, c = 16.67 Å, and angles α = 93.19°, β = 96.43°, γ = 105.89° are reported for analogous thiazolidinones .
- Spectroscopy:
Basic: What are the documented biological activities of structurally related thiazolidinone derivatives?
Methodological Answer:
While direct data on this compound is limited, analogues exhibit:
- Antimicrobial Activity: Thiazolidinones with electron-withdrawing substituents (e.g., Cl, NO₂) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential: Derivatives with arylidene groups inhibit topoisomerase II (IC₅₀: 10–50 µM) and induce apoptosis in MCF-7 cells .
- Experimental Design: Use MTT assays for cytotoxicity and agar diffusion for antimicrobial screening. Compare results with positive controls (e.g., doxorubicin, ampicillin) .
Advanced: How can computational methods guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or DHFR). Key parameters:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic regions via Fukui indices. The 4-methoxyphenyl group often enhances electron density on the thiazolidinone ring .
Advanced: How to resolve contradictory data in reported biological activity across studies?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., cell lines, solvent/DMSO concentration). For example, discrepancies in IC₅₀ values may arise from differences in MCF-7 vs. HeLa cell viability protocols .
- Dose-Response Curves: Ensure linearity (R² > 0.95) across 3–5 log concentrations. Normalize data to untreated controls and account for solvent cytotoxicity.
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance. Reproduce results in triplicate .
Advanced: What strategies optimize the compound’s stability under experimental conditions?
Methodological Answer:
- Photostability: Store solutions in amber vials at −20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hrs .
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C for most thiazolidinones). Avoid prolonged heating above 80°C in solution .
- Hydrolytic Resistance: Test pH-dependent stability (pH 1–12) using phosphate buffers. The 4-methoxyphenyl group may reduce hydrolysis at acidic pH vs. unsubstituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
